

# Application Notes and Protocols: Kirby-Bauer Disk Diffusion Method for Tobramycin Susceptibility

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tobramycin	
Cat. No.:	B15559888	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Kirby-Bauer disk diffusion susceptibility test for the antibiotic **Tobramycin**. The protocols and interpretive criteria are based on established standards to ensure accurate and reproducible results for research and drug development applications.

# **Principle of the Method**

The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[1][2][3][4] The core principle involves the diffusion of an antibiotic from a saturated paper disk into an agar medium that has been uniformly inoculated with a test bacterium.[1][2] This diffusion creates a concentration gradient of the antibiotic in the agar.[1] If the bacterium is susceptible to the antibiotic, its growth will be inhibited, resulting in a clear "zone of inhibition" around the disk.[2] The diameter of this zone is then measured and compared to standardized interpretive criteria to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R) to **Tobramycin**.[3]

## **Data Presentation: Quantitative Criteria**

Accurate interpretation of the Kirby-Bauer test requires adherence to standardized zone diameter breakpoints. The following tables summarize the interpretive criteria for **Tobramycin** 



based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Zone Diameter Interpretive Criteria for **Tobramycin** (10 µg Disk)

Organism Group	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales	≥ 17 mm	13 - 16 mm	≤ 12 mm
Pseudomonas aeruginosa	≥ 19 mm	13 - 18 mm	≤ 12 mm
Acinetobacter species	≥ 15 mm	13 - 14 mm	≤ 12 mm

Source: Based on CLSI M100 standards.[5][6][7]

Table 2: Quality Control (QC) Ranges for **Tobramycin** (10 μg Disk)

To ensure the accuracy and precision of the testing procedure, specific American Type Culture Collection (ATCC) reference strains must be tested concurrently. The resulting zone diameters should fall within the ranges specified below.

Quality Control Strain	ATCC® Number	Acceptable Zone Diameter Range (mm)
Escherichia coli	25922	18 - 26
Pseudomonas aeruginosa	27853	19 - 25
Staphylococcus aureus	25923	19 - 29

Source: Based on CLSI M100 standards.[8][9]

# **Experimental Protocol**

This protocol details the standardized procedure for performing the Kirby-Bauer disk diffusion test for **Tobramycin** susceptibility.

Materials:

## Methodological & Application





- Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm) with a depth of 4 mm.[3][10]
- Tobramycin (TOB) antimicrobial susceptibility test disks (10 μg).
- Sterile cotton swabs.[3]
- Sterile saline or broth (e.g., Tryptic Soy Broth).[11]
- 0.5 McFarland turbidity standard.[3][11]
- Pure, 18-24 hour bacterial culture of the test organism.[11]
- Quality control strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, S. aureus ATCC® 25923™).[9]
- Incubator set to 35 ± 2°C.[1][10]
- Ruler or calipers for measuring zone diameters in millimeters.[2]
- Sterile forceps or disk dispenser.[3]

#### Procedure:

- Preparation of Inoculum: a. Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. b. Transfer the colonies into a tube of sterile saline or broth.
   c. Create a uniform suspension by vortexing. d. Adjust the turbidity of the bacterial suspension to match that of the 0.5 McFarland standard.[8][11] This corresponds to a bacterial concentration of approximately 1.5 x 108 CFU/mL.[8] This can be done visually against a white card with black lines or with a photometric device.[11]
- Inoculation of Mueller-Hinton Agar Plate: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.[3][8][10] c. Streak the swab evenly across the entire surface of the MHA plate to ensure confluent growth.[2][3] This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees after each application.[10][11] d. Finally, swab the rim of the agar. [11] e. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[3][9]



- Application of Antibiotic Disks: a. Using sterile forceps or an automated dispenser, place a **Tobramycin** (10 μg) disk onto the surface of the inoculated MHA plate.[1][11] b. Gently press the disk down to ensure complete and firm contact with the agar.[1][3] c. Ensure disks are spaced at least 24 mm apart from center to center to prevent overlapping of zones.[3] [10][11]
- Incubation: a. Invert the plates to prevent condensation from dripping onto the agar surface. b. Incubate the plates at  $35 \pm 2^{\circ}$ C for 16-18 hours.[1][10]
- Measurement and Interpretation of Results: a. Following incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
   [2][3] b. Measure the zone against a dark, non-reflective background with the plate held up to the light.
   [2] c. Compare the measured zone diameter to the interpretive standards in Table 1 to determine if the organism is Susceptible, Intermediate, or Resistant to Tobramycin.

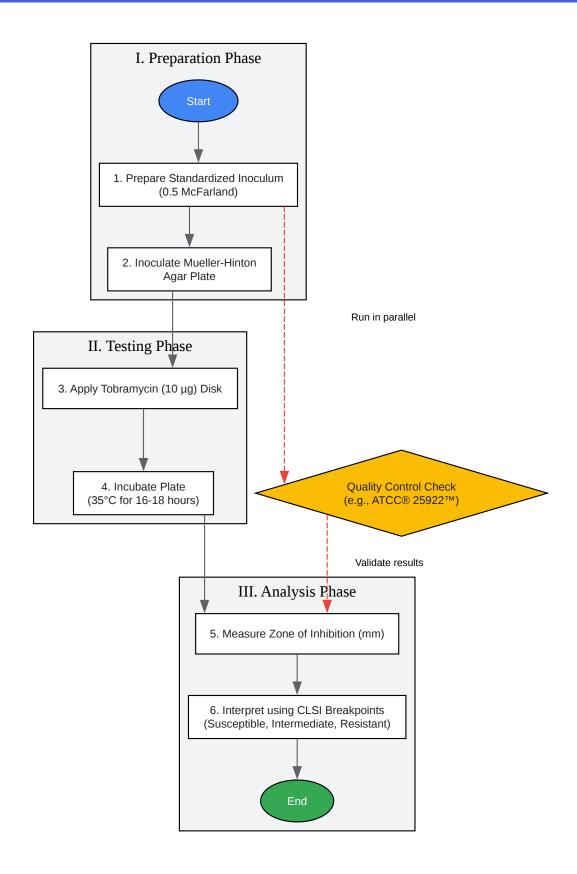
#### Quality Control:

- The quality control strains listed in Table 2 must be tested with each new batch of media and disks, and at least weekly as part of routine testing.
- The zone diameters for the QC strains must fall within the acceptable ranges specified in Table 2.
- If any of the QC results are outside the specified range, the test results are considered invalid, and the issue must be investigated and resolved before reporting any data.

## **Visual Workflow**

The following diagram illustrates the key steps in the Kirby-Bauer disk diffusion workflow for **Tobramycin** susceptibility testing.





Click to download full resolution via product page

Caption: Workflow of the Kirby-Bauer disk diffusion susceptibility test.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evaluation of Five Susceptibility Test Methods for Detection of Tobramycin Resistance in a Cluster of Epidemiologically Related Acinetobacter baumannii Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breakpoints for Predicting Pseudomonas aeruginosa Susceptibility to Inhaled Tobramycin in Cystic Fibrosis Patients: Use of High-Range Etest Strips PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. In Vitro Evaluation of Tobramycin, a New Aminoglycoside Antibiotic PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Table 1. Breakpoints revision in CLSI M100 Annals of Clinical Microbiology [acm.or.kr]
- 8. micromasterlab.com [micromasterlab.com]
- 9. microrao.com [microrao.com]
- 10. Evaluation of the in vitro activity of tobramycin as compared with that of gentamicin sulfate PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Kirby-Bauer Disk Diffusion Method for Tobramycin Susceptibility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559888#kirby-bauer-disk-diffusion-method-for-tobramycin-susceptibility]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com